5-iodo-1,3-oxazole hydrochloride
CAS No.: 2763759-84-6
Cat. No.: VC11618102
Molecular Formula: C3H3ClINO
Molecular Weight: 231.42 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2763759-84-6 |
|---|---|
| Molecular Formula | C3H3ClINO |
| Molecular Weight | 231.42 g/mol |
| IUPAC Name | 5-iodo-1,3-oxazole;hydrochloride |
| Standard InChI | InChI=1S/C3H2INO.ClH/c4-3-1-5-2-6-3;/h1-2H;1H |
| Standard InChI Key | MPRWFMFMPUBDTA-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(OC=N1)I.Cl |
Introduction
Structural and Molecular Characteristics
5-Iodo-1,3-oxazole hydrochloride consists of a planar oxazole ring with iodine at the 5-position and a protonated nitrogen atom forming a salt with chloride. The molecular formula is C₃H₃INO·HCl, yielding a molecular weight of 245.45 g/mol (calculated from the parent oxazole’s weight of 208.99 g/mol plus 36.46 g/mol for HCl). The iodine atom’s electronegativity and size influence the ring’s electron-deficient nature, making the compound susceptible to nucleophilic substitution and metal-catalyzed coupling reactions.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₃H₃INO·HCl |
| Molecular Weight | 245.45 g/mol |
| CAS Number | Not readily available |
| Density | N/A |
| Melting/Boiling Points | N/A |
The absence of experimental data for this specific hydrochloride salt necessitates extrapolation from analogous compounds. For instance, 2-ethyl-5-iodo-1,3-oxazole (C₅H₆INO) has a molecular weight of 223.01 g/mol , suggesting that the hydrochloride derivative’s increased mass aligns with theoretical expectations.
Synthesis and Manufacturing
Halogen Dance Isomerization
The halogen dance rearrangement, demonstrated in the synthesis of 2,4,5-trisubstituted oxazoles , offers a viable route to 5-iodo-1,3-oxazole. This method involves bromination of a precursor oxazole followed by iodine substitution. For example, 2-phenylthio-1,3-oxazole treated with bromine at 0°C yields 5-bromo-2-phenylthio-1,3-oxazole . Subsequent iodination via a Finkelstein reaction could replace bromine with iodine, though direct evidence for this step requires further validation.
Hypervalent Iodine-Mediated Cyclization
Hypervalent iodine reagents, such as (diacetoxyiodo)benzene, facilitate oxidative cyclization of propargylamides or allylamides into iodinated oxazolines, which can be oxidized to oxazoles . For instance, electrochemical generation of hypervalent iodine species in the presence of HF-Py promotes cyclization to 5-iodomethylene-2-oxazoline intermediates . Acidic hydrolysis or dehydrogenation could then yield the target oxazole.
Table 2: Comparison of Synthetic Methods
| Method | Starting Material | Key Reagent | Yield | Citation |
|---|---|---|---|---|
| Halogen Dance | 2-Substituted Oxazole | Br₂, I⁻ | 75% | |
| Hypervalent Iodine | Propargylamide | PhI(OAc)₂, HF-Py | 62–90% |
Hydrochloride Salt Formation
Protonation of 5-iodo-1,3-oxazole with hydrochloric acid in dichloromethane or ether generates the hydrochloride salt. The nitrogen’s lone pair in the oxazole ring accepts a proton, forming a stable ionic pair with chloride. This step enhances crystallinity, simplifying purification via recrystallization .
Physical and Chemical Properties
Solubility and Stability
The hydrochloride salt is likely soluble in polar aprotic solvents (e.g., DMSO, DMF) and slightly soluble in water. The iodine substituent increases hydrophobicity compared to non-halogenated oxazoles. Stability under ambient conditions depends on protection from light and moisture, as iodine may undergo photolytic cleavage, and the hydrochloride could deliquesce in humid environments .
Spectroscopic Data
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NMR: The ¹H NMR spectrum of the parent oxazole (without iodine) shows a singlet for the H4 proton at δ 8.2–8.5 ppm . Iodine’s inductive effect would deshield H4 further, shifting the signal downfield.
-
IR: Stretching vibrations for C=N (1650 cm⁻¹) and C-O (1250 cm⁻¹) are characteristic of oxazoles .
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Mass Spectrometry: A molecular ion peak at m/z 209 (for the free base) and fragments corresponding to loss of I⁻ (m/z 82) are expected .
Reactivity and Functionalization
Nucleophilic Aromatic Substitution
The iodine atom at C5 serves as a leaving group in nucleophilic substitutions. For example, palladium-catalyzed coupling with aryl boronic acids (Suzuki reaction) would yield 5-aryl-1,3-oxazoles, valuable in pharmaceutical synthesis .
Diels-Alder Reactivity
Oxazoles act as dienes in [4+2] cycloadditions with electron-deficient dienophiles, forming pyridine derivatives after rearomatization . This reactivity is exploited in natural product synthesis, such as vitamin B6 analogs.
Applications in Research and Industry
Pharmaceutical Intermediates
Iodinated oxazoles serve as precursors to kinase inhibitors and antimicrobial agents. The hydrochloride salt’s improved solubility facilitates biological testing in aqueous media .
Materials Science
The electron-deficient oxazole ring participates in charge-transfer complexes, useful in organic electronics. Iodine’s heavy atom effect also enhances luminescence in optoelectronic materials .
Agricultural Chemistry
Derivatives of 5-iodo-1,3-oxazole show promise as herbicides and fungicides, leveraging the iodine atom’s bioactivity and the oxazole’s metabolic stability.
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